4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide
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Overview
Description
4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a nitro group, a pyridine ring, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps. One common method starts with the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions, including sulfonation and hydrazide formation, to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyridine ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: A precursor in the synthesis of the target compound, with similar structural features.
4-methyl-N’-[(E)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide: Another sulfonohydrazide derivative with different substituents.
Uniqueness
4-METHYL-3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is unique due to the combination of its nitro group, pyridine ring, and sulfonohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12N4O4S |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-[(E)-pyridin-3-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N4O4S/c1-10-4-5-12(7-13(10)17(18)19)22(20,21)16-15-9-11-3-2-6-14-8-11/h2-9,16H,1H3/b15-9+ |
InChI Key |
FMDPZHGLCZTEEX-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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